molecular formula C6H6BrNO B1272739 3-Bromo-2-hydroxy-6-picoline CAS No. 374633-33-7

3-Bromo-2-hydroxy-6-picoline

Cat. No. B1272739
M. Wt: 188.02 g/mol
InChI Key: NYYSVYAQWWOZFG-UHFFFAOYSA-N
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Description

3-Bromo-2-hydroxy-6-picoline is a brominated derivative of picoline with a hydroxyl functional group. The presence of the hydroxyl group in such compounds can significantly influence their chemical properties and reactivity. The hydroxyl group can participate in hydrogen bonding, which can affect the molecular structure and stability of the compound. This is evident in the study of Ir(III) complexes, where the introduction of a hydroxyl group into the ancillary ligand resulted in a complex with a larger quantum yield and more stability compared to its counterparts without the hydroxyl group .

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, cyclopalladated 6-bromo-2-ferrocenylquinoline complexes were synthesized and characterized, demonstrating the potential for creating complex structures with brominated picoline derivatives . Additionally, cadmium(II) complexes with 3-hydroxypicolinic acid were prepared and characterized, indicating that the hydroxyl group can influence the coordination modes in metal complexes .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Bromo-2-hydroxy-6-picoline is often complex and can be influenced by the presence of the hydroxyl group. For example, cadmium(II) complexes with 3-hydroxypicolinic acid showed that the hydroxyl group participates in hydrogen bonding, forming extensive networks that stabilize the molecular structure . Theoretical studies on 3-hydroxy-picolinic acid also highlighted the role of the hydroxyl group in excited state proton transfer, which is crucial for understanding the photophysics of such systems .

Chemical Reactions Analysis

The reactivity of brominated picoline derivatives can be quite diverse. In the case of 2-hydroxyindoline-3-triethylammonium bromide, a related compound, it was used as a reagent for formal C3-electrophilic reactions of indoles, showcasing the versatility of brominated hydroxy compounds in synthetic chemistry . The reaction of picolines with 2-bromo-2-nitro-1,3-indandione also demonstrates the complex reactivity that can occur with brominated picoline derivatives, leading to a variety of products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-2-hydroxy-6-picoline and related compounds are influenced by the presence of the bromine and hydroxyl groups. These functional groups can affect solubility, boiling and melting points, and the ability to form crystals. For instance, the crystal structures of cyclopalladated complexes were determined, which is essential for understanding the physical properties of these compounds . The spectroscopic and thermal data from the cadmium(II) complexes study also provide insights into the physical properties of such compounds .

Scientific Research Applications

Supramolecular Complex Dynamics

A study by Fuss et al. (1999) explored the reaction of various heteroaryl rings, including 3-picoline, with chiral BINAP palladium(II) and platinum(II) bis(phosphane) complexes. This research provides insights into the dynamics of noncovalent supramolecular complexes and is significant for understanding rotational barriers in chiral polygons and polyhedra, which can have applications in materials science and molecular engineering (Fuss et al., 1999).

Photophysics and Proton Transfer

An ab initio study by Rode and Sobolewski (2012) investigated the photophysics of 3-hydroxy-picolinic acid, highlighting the role of the carboxylic group in proton transfer. This research is crucial for understanding the photophysical properties of similar compounds, potentially useful in photonics and sensor technology (Rode & Sobolewski, 2012).

Copper(II) Complex Synthesis

Kukovec, Kakša, and Popović (2012) synthesized and characterized a copper(II) complex involving 6-hydroxypicolinic acid and 3-picoline. Their work contributes to the understanding of metal-organic frameworks and coordination chemistry, which is relevant for catalysis and material science applications (Kukovec, Kakša, & Popović, 2012).

Picoline Oxidation in Catalysis

Shishido et al. (2003) studied the catalytic behavior of CrV0.95P0.05O4 in the oxidation of picolines, including 3-picoline. This research is significant for industrial catalysis, particularly in selective oxidation processes, which are integral in chemical manufacturing (Shishido et al., 2003).

Reactive Extraction Techniques

Datta and Kumar (2014) explored the reactive extraction of pyridine-2-carboxylic acid (picolinic acid), which involves enzymatic oxidation of 3-hydroxyanthranilic acid. This study is important for the separation techniques in chemical engineering, particularly for extracting carboxylic acids from dilute solutions, such as in pharmaceutical and agrochemical industries (Datta & Kumar, 2014).

Safety And Hazards

The safety information available indicates that 3-Bromo-2-hydroxy-6-picoline may be harmful if swallowed, inhaled, or comes into contact with skin. It may cause eye irritation. Precautionary measures include avoiding breathing dust, vapor, mist, or gas, avoiding contact with eyes, skin, and clothing, and using with adequate ventilation .

properties

IUPAC Name

3-bromo-6-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-4-2-3-5(7)6(9)8-4/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYSVYAQWWOZFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C(=O)N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370298
Record name 3-Bromo-2-hydroxy-6-picoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-hydroxy-6-picoline

CAS RN

374633-33-7
Record name 3-Bromo-2-hydroxy-6-picoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-6-methyl-pyridin-2-ol
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